Dipropylamine hydrobromide

Catalog No.
S3318063
CAS No.
7334-96-5
M.F
C6H16BrN
M. Wt
182.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipropylamine hydrobromide

CAS Number

7334-96-5

Product Name

Dipropylamine hydrobromide

IUPAC Name

N-propylpropan-1-amine;hydrobromide

Molecular Formula

C6H16BrN

Molecular Weight

182.10 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H

InChI Key

FZJRCNLPISUZCV-UHFFFAOYSA-N

SMILES

CCCNCCC.Br

Canonical SMILES

CCCNCCC.Br

Synthesis of Organic Compounds:

  • Dipropylamin-hydrobromid can be used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. For example, it can be used to prepare N,N-dipropylamine, which is a useful building block for organic synthesis [].

Source of Dipropylamine:

  • Dipropylamin-hydrobromid is a convenient source of the lipophilic primary amine, dipropylamine. Dipropylamine is a valuable reagent in organic synthesis due to its nucleophilic character and ability to participate in various reactions. []

Study of Biological Processes:

  • Dipropylamin-hydrobromid has been used in scientific research to study various biological processes. For instance, it has been employed to investigate the role of ion channels in nerve cells and the mechanisms of action of certain drugs [, ].

Material Science Applications:

  • Dipropylamin-hydrobromid may find applications in material science research. Studies have explored its potential use in the development of ionic liquids and as an additive in lubricants [, ].

Dipropylamine hydrobromide is a chemical compound that consists of dipropylamine, a secondary amine, and hydrobromic acid. Its chemical formula is C6_6H16_{16}BrN, and it appears as a white crystalline solid or powder. This compound is known for its strong ammonia-like odor and is soluble in water, making it useful in various applications within pharmaceuticals and organic synthesis. Dipropylamine itself is a colorless liquid, while its hydrobromide salt form enhances stability and solubility in aqueous solutions .

Typical of amines and their salts:

  • Neutralization Reactions: As a salt, it can react with bases to regenerate dipropylamine.
  • Formation of N-nitrosamines: Under acidic conditions, dipropylamine can react with nitrites to form N-nitrosodipropylamine, a compound of significant concern due to its mutagenic properties .
  • Decomposition: Upon heating or in the presence of strong acids or bases, dipropylamine hydrobromide may decompose, releasing bromine gas and other nitrogenous compounds .

The synthesis of dipropylamine hydrobromide typically involves the following steps:

  • Preparation of Dipropylamine: Dipropylamine is synthesized by reacting propanol with ammonia over a dehydration catalyst at high temperatures. This process can yield a mixture of primary, secondary, and tertiary amines .
  • Formation of the Hydrobromide Salt: Dipropylamine is then reacted with hydrobromic acid to form dipropylamine hydrobromide. This reaction results in the protonation of the amine nitrogen, enhancing solubility and stability in aqueous environments .

Dipropylamine hydrobromide finds utility in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
  • Agricultural Chemicals: The compound is used in the production of herbicides and pesticides.
  • Chemical Research: It acts as a reagent in organic synthesis processes due to its nucleophilic properties .

Studies on dipropylamine hydrobromide interactions focus on its reactivity with various agents:

  • Reactivity with Acids and Bases: As a basic amine salt, it reacts with acids to form salts and can neutralize bases.
  • Compatibility with Other Chemicals: It may be incompatible with strong oxidizers and certain halogenated compounds, necessitating careful handling in laboratory settings .
  • Biological Interactions: Research indicates potential interactions with neurotransmitter systems due to its effects on central nervous system activity .

Dipropylamine hydrobromide shares similarities with other amines and their respective salts. Here are some comparable compounds:

CompoundChemical FormulaUnique Characteristics
EthanolamineC2_2H7_7NOUsed primarily as a surfactant and emulsifier
TriethylamineC6_6H15_15NA tertiary amine used as a catalyst in organic reactions
DiethylaminoethanolC6_6H15_15NActs as an intermediate in pharmaceuticals
N,N-DimethylformamideC3_3H7_7NA solvent widely used in organic synthesis

Uniqueness of Dipropylamine Hydrobromide

Dipropylamine hydrobromide's uniqueness lies in its specific application as an intermediate for producing herbicides and other agricultural chemicals, along with its distinct biological activity profile compared to other similar compounds. Its ability to form stable aqueous solutions makes it particularly useful in pharmaceutical formulations where solubility is crucial .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

181.04661 g/mol

Monoisotopic Mass

181.04661 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-04-14

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